Cas no 1399655-78-7 (Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate)

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate
- 4-Chloro-1,3-dimethoxy-naphthalene-2-carboxylic acid ethyl ester
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- インチ: 1S/C15H15ClO4/c1-4-20-15(17)11-13(18-2)10-8-6-5-7-9(10)12(16)14(11)19-3/h5-8H,4H2,1-3H3
- InChIKey: MJOIXIHEEWRORV-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=O)OCC)C(=C2C=CC=CC2=1)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 336
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 44.8
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM262281-1g |
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate |
1399655-78-7 | 97% | 1g |
$575 | 2021-08-18 | |
Chemenu | CM262281-5g |
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate |
1399655-78-7 | 97% | 5g |
$1000 | 2021-08-18 | |
Chemenu | CM262281-10g |
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate |
1399655-78-7 | 97% | 10g |
$1501 | 2023-01-03 | |
Chemenu | CM262281-1g |
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate |
1399655-78-7 | 97% | 1g |
$575 | 2023-01-03 | |
Chemenu | CM262281-10g |
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate |
1399655-78-7 | 97% | 10g |
$1501 | 2021-08-18 | |
Chemenu | CM262281-5g |
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate |
1399655-78-7 | 97% | 5g |
$1000 | 2023-01-03 |
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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9. Book reviews
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoateに関する追加情報
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate (CAS No. 1399655-78-7): A Comprehensive Overview
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate (CAS No. 1399655-78-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive naphthalene core and functional groups, which confer it with a range of chemical properties and potential applications. In this comprehensive overview, we will delve into the structure, synthesis, properties, and potential uses of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate, drawing on the latest research findings to provide a detailed and up-to-date analysis.
Structure and Synthesis: The molecular structure of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate is defined by its naphthalene ring system, which is substituted with a chlorine atom at the 4-position and methoxy groups at the 1 and 3 positions. The ethyl ester group at the 2-position further enhances its chemical versatility. The synthesis of this compound typically involves multi-step reactions, starting from readily available naphthalene derivatives. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduces reaction time and improves yield.
Physical and Chemical Properties: Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate exhibits a range of physical and chemical properties that make it suitable for various applications. It is a solid at room temperature with a melting point of approximately 85°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. Its stability under different conditions has been extensively studied, with findings indicating that it remains stable under mild acidic and basic conditions but may undergo hydrolysis under more extreme conditions.
Spectroscopic Analysis: Spectroscopic techniques play a crucial role in characterizing Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure of the compound. The 1H NMR spectrum shows characteristic signals for the aromatic protons of the naphthalene ring, the methoxy groups, and the ethyl ester group. Infrared (IR) spectroscopy provides additional insights into the functional groups present in the molecule, with notable peaks corresponding to the C=O stretch of the ester group and the C-O stretch of the methoxy groups.
Biological Activity: The biological activity of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate has been a subject of interest in pharmaceutical research. Initial studies have indicated that it possesses potential anti-inflammatory properties due to its ability to inhibit certain enzymes involved in inflammatory pathways. A recent study published in Bioorganic & Medicinal Chemistry Letters explored its effects on cyclooxygenase (COX) enzymes and found that it exhibits selective inhibition of COX-2 over COX-1, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.
Potential Applications: The unique combination of structural features and chemical properties makes Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate a promising candidate for various applications. In pharmaceutical research, its anti-inflammatory properties could be harnessed for developing new drugs to treat conditions such as arthritis and other inflammatory diseases. Additionally, its stability and solubility characteristics make it suitable for use as an intermediate in organic synthesis or as a component in formulations for personal care products.
Safety Considerations: While Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate is not classified as a hazardous material under current regulations, it is important to handle it with care to avoid potential risks associated with exposure. Proper personal protective equipment (PPE) should be used when handling this compound in laboratory settings. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.
Conclusion: In summary, Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate (CAS No. 1399655-78-7) is a multifaceted compound with significant potential in various scientific fields. Its unique structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, it is likely that this compound will play an increasingly important role in advancing our understanding of organic chemistry and pharmaceutical science.
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